Chlordibromacetaldehyd

Übersicht

Beschreibung

Chlorodibromoacetaldehyde is not directly mentioned in the provided papers; however, the related compound chloroacetaldehyde is extensively studied. Chloroacetaldehyde is a metabolite of several industrial chemicals and pharmaceuticals, such as vinyl chloride and cyclophosphamide, and has been shown to have mutagenic and toxic effects . It is also a reactive compound that can form stable intermediates and adducts with biological molecules .

Synthesis Analysis

Chloroacetaldehyde has been identified as a urinary metabolite of cyclophosphamide in rats, indicating its formation during metabolic processes . Additionally, trichloroacetaldehyde, a related compound, can be carbonylated in concentrated sulfuric acid to produce dioxolanones, demonstrating a method of synthesizing derivatives of chloroacetaldehyde .

Molecular Structure Analysis

The molecular structure of chloroacetaldehyde reaction products has been elucidated using PMR spectroscopy, which revealed the formation of a -CH2CH/OH/- bridge between nitrogen atoms in nucleosides . The structure of trichloroacetaldehyde modified oligonucleotides has also been characterized using HPLC, MS, and NMR spectroscopy .

Chemical Reactions Analysis

Chloroacetaldehyde reacts with nucleosides to form stable intermediates and etheno derivatives, which can further undergo dehydration . It also forms interstrand cross-links in DNA, which can be detected by changes in ethidium bromide fluorescence . The compound has been shown to inhibit DNA synthesis in animal cells and to induce errors during in vitro DNA synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetaldehyde are inferred from its reactivity and stability. It forms relatively stable hydrated etheno derivatives under physiological conditions, which then slowly convert to ethenocytosine and ethenoadenine . The reactivity of nucleoside residues is suppressed in double-stranded polymers compared to single-stranded ones . Chloroacetaldehyde is also a potent inhibitor of DNA synthesis, affecting the average chain length of DNA made in its presence .

Wissenschaftliche Forschungsanwendungen

. Daher ist es entscheidend, seine Stabilität und sein Verhalten in Trinkwassersystemen zu verstehen.

Adsorptionsmittel in der Wasser- und Abwasserbehandlung

Chlordibromacetaldehyd könnte möglicherweise als Adsorptionsmittel in der Wasser- und Abwasserbehandlung eingesetzt werden. Forscher haben kostengünstige Adsorptionsmittel für nachhaltige Anwendungen untersucht, und diese Verbindung könnte eine Rolle bei der Entfernung von Schadstoffen aus wässrigen Lösungen spielen .

Materialentwicklung: Keramik und Luftfahrt

Keramik, die bromierte Verbindungen, einschließlich this compound, enthält, findet aufgrund ihrer Fähigkeit, extremen Temperaturen und rauen Bedingungen standzuhalten, Anwendung in der Luftfahrt und Verteidigung. Diese Materialien sind ideal für Komponenten wie Hitzeschilde und Schutzbeschichtungen .

Atropisomer-Synthese

Neuere Studien haben die Synthese von optisch aktivem 2,2'-Dibrom-6,6'-Diiod-1,1'-Biphenyl hervorgehoben, einem Vorläufer für funktionalisierte Atropisomere. Diese Verbindung besitzt zwei C—Br-Bindungen und zwei C—I-Bindungen. Sie kann selektiv weiterentwickelt werden, um verschiedene Funktionalitäten zu bilden, einschließlich Carboxylierung, Boroylierung, Oxygenierung und Phosphinylierung, was zu einer Reihe von funktionalisierten axial chiralen Biphenylen führt .

Biozide Anwendungen

Obwohl nicht umfassend untersucht, rechtfertigt das Potenzial von this compound als Biozid eine Untersuchung. Sein schneller chemischer Abbau und seine antimikrobielle Aktivität machen ihn zu einem interessanten Kandidaten für Anwendungen wie die bakterielle Kontrolle während industrieller Prozesse, wie z. B. der Maiskörner-Ethanol-Fermentation .

Wirkmechanismus

Target of Action

The primary targets of Chlorodibromoacetaldehyde are currently unknown. The compound’s interaction with its targets is a crucial aspect of its mechanism of action . The identification of these targets would provide valuable insights into the compound’s therapeutic potential .

Mode of Action

Understanding the compound’s interaction with its targets and the resulting changes is essential for elucidating its mechanism of action . This involves studying how the compound binds to its targets and the subsequent effects of this binding .

Biochemical Pathways

The compound likely interacts with various biochemical pathways, leading to downstream effects . These effects could include alterations in metabolic processes, changes in cell signaling, or modifications to gene expression .

Pharmacokinetics

These properties significantly impact the compound’s bioavailability . Understanding the pharmacokinetics of Chlorodibromoacetaldehyde would provide insights into how the compound is processed in the body and how these processes affect its therapeutic efficacy .

Result of Action

The molecular and cellular effects of Chlorodibromoacetaldehyde’s action are currently unknown. These effects could include changes in cellular function, alterations in molecular pathways, or modifications to gene expression . Understanding these effects is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications .

Action Environment

The action of Chlorodibromoacetaldehyde is likely influenced by various environmental factors. These factors could include pH, temperature, and the presence of other molecules . For instance, the compound’s stability and efficacy could be affected by changes in pH or temperature . Understanding how these environmental factors influence the action of Chlorodibromoacetaldehyde could provide valuable insights into optimizing its use and improving its therapeutic efficacy.

Eigenschaften

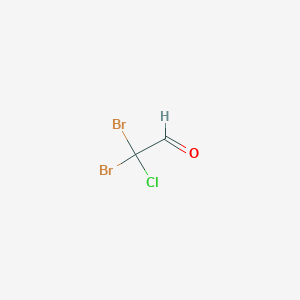

IUPAC Name |

2,2-dibromo-2-chloroacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr2ClO/c3-2(4,5)1-6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWAQPWRFZOPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(Cl)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr2ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021531 | |

| Record name | Chlorodibromoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64316-11-6 | |

| Record name | Acetaldehyde, 2,2-dibromo-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064316116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is notable about the polymerization of chlorodibromoacetaldehyde according to the research?

A1: The research paper states that chlorodibromoacetaldehyde, when polymerized, yields polymers that are completely insoluble. [] Furthermore, the resulting polymers are seemingly isotactic in nature. [] This suggests a high degree of structural regularity within the polymer chains formed.

Q2: The tribromomethyl group of bromal is mentioned as being significant. How does the side group of chlorodibromoacetaldehyde compare?

A2: The research highlights that bromal's tribromomethyl group is the largest successfully polymerized to date. [] While not explicitly stated, the successful polymerization of chlorodibromoacetaldehyde implies its dichlorobromomethyl side group, though smaller, still presents a significant steric challenge in polymerization. This characteristic likely contributes to the observed insolubility of the resulting polymer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one](/img/structure/B156316.png)

![(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B156321.png)

![1,4-Dioxaspiro[4.6]undec-6-ene](/img/structure/B156324.png)

![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B156327.png)